molecular formula C15H18O4 B592946 trans-2,3-Dihydro-3-ethoxyeuparin CAS No. 1015698-14-2

trans-2,3-Dihydro-3-ethoxyeuparin

Cat. No. B592946
CAS RN: 1015698-14-2
M. Wt: 262.305
InChI Key: QNJYTQXDJVGVND-CABCVRRESA-N
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Description

“trans-2,3-Dihydro-3-ethoxyeuparin” is a compound with the molecular formula C15H18O4 . It is a powder and is purified from the herbs of Eupatorium cannabinum .


Molecular Structure Analysis

The molecular structure of “trans-2,3-Dihydro-3-ethoxyeuparin” is described by the InChI string InChI=1S/C15H18O4/c1-5-18-15-11-6-10 (9 (4)16)12 (17)7-13 (11)19-14 (15)8 (2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 . The compound has a molecular weight of 262.30 g/mol , and its structure includes two defined atom stereocenters .


Physical And Chemical Properties Analysis

“trans-2,3-Dihydro-3-ethoxyeuparin” has a molecular weight of 262.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis of Chiral Materials

trans-2,3-Dihydro-3-ethoxyeuparin: is a cyclic β-amino acid that plays a significant role in the synthesis of chiral materials . Chiral materials have vast applications in pharmaceuticals, as they can lead to the development of drugs with improved efficacy and reduced side effects due to their specific enantiomeric interactions with biological systems.

Production of Non-Natural Peptides

This compound is also utilized in the production of non-natural peptides . These peptides are of great interest in the development of novel therapeutics and biomaterials due to their resistance to proteolytic degradation and their ability to adopt unique structural conformations.

Microbial Bioproduction

trans-2,3-Dihydro-3-ethoxyeuparin: can be synthesized in microorganisms, offering a sustainable alternative to traditional chemical synthesis from petroleum sources . This microbial bioproduction is crucial for creating a more environmentally friendly and cost-effective method of producing this valuable compound.

Intermediate in Phenazine Production

It serves as an intermediate in the production of phenazine compounds in certain strains of Pseudomonas . Phenazines have notable applications in agriculture as biocontrol agents due to their antifungal properties, which can help protect crops from various diseases.

Enantiomerically Pure Building Blocks

The compound is used in cycloaddition reactions as an enantiomerically pure building block . This application is essential in synthetic chemistry for creating complex molecules with high stereochemical purity, which is vital

Safety and Hazards

The safety data sheet for “trans-2,3-Dihydro-3-ethoxyeuparin” indicates that it is for laboratory research purposes and is not for drug or household use .

Mechanism of Action

properties

IUPAC Name

1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJYTQXDJVGVND-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119244
Record name rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015698-14-2
Record name rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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